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Compound of Interest

Compound Name: 2-(Piperazin-1-yl)benzoic acid

Cat. No.: B086516

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines the standard methodologies for the spectroscopic
characterization of the heterocyclic compound 2-(piperazin-1-yl)benzoic acid. Due to the
limited availability of published experimental data for this specific molecule, this document
provides a comprehensive overview of the expected spectroscopic signatures based on
analogous structures and general principles of NMR, IR, and mass spectrometry. It further
details the experimental protocols required to obtain and interpret this data, serving as a
foundational resource for researchers engaged in the synthesis and analysis of related
compounds.

Introduction

2-(piperazin-1-yl)benzoic acid is a chemical compound incorporating a benzoic acid moiety
and a piperazine ring. This structural combination is of interest in medicinal chemistry due to
the prevalence of both fragments in pharmacologically active molecules. Accurate structural

elucidation and purity assessment are critical for any research or development involving this

compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

While specific, publicly available spectroscopic data for 2-(piperazin-1-yl)benzoic acid is
scarce, this guide presents a robust framework for its analysis. The subsequent sections will
detail the expected spectral characteristics and provide standardized protocols for data
acquisition.
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Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-(piperazin-1-
yl)benzoic acid. These predictions are based on the analysis of its structural components and
comparison with known data for similar molecules.

Table 1: Predicted *H NMR Data

(Predicted for a standard solvent such as DMSO-ds)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm

Aromatic CH (ortho to
~7.8-8.0 d 1H

COOH)
~75-7.7 t 1H Aromatic CH
~7.1-73 t 1H Aromatic CH
~7.0-7.2 d 1H Aromatic CH

Piperazine CH:z
~3.2-34 t 4H _

(adjacent to N-aryl)
~2.9-3.1 t 4H Piperazine CH:z
~12.0 - 13.0 brs 1H COOH
~9.0-10.0 brs 1H NH (piperazine)

Table 2: Predicted **C NMR Data

(Predicted for a standard solvent such as DMSO-ds)
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Chemical Shift (6) ppm

Assignment

~168 C=0 (Carboxylic acid)

~150 Aromatic C-N

~132 Aromatic CH

~130 Aromatic CH

~125 Aromatic C-COOH

~122 Aromatic CH

~118 Aromatic CH

~50 Piperazine CH: (adjacent to N-aryl)
~45 Piperazine CH:z

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Broad N-H Stretch (Piperazine)
3300 - 2500 Broad O-H Stretch (Carboxylic acid)
~1700 Strong C=0 Stretch (Carboxylic acid)
1600 - 1450 Medium-Strong C=C Stretch (Aromatic)

1300 - 1200 Medium C-N Stretch

750 Strong C-H Bending (ortho-

disubstituted aromatic)

Table 4: Predicted Mass Spectrometry Data
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miz lon

206.11 [M]* (Molecular lon)
162.08 [M - COzH]*

134.07 [M - CaHaN2]*

Experimental Protocols

To obtain the spectroscopic data for 2-(piperazin-1-yl)benzoic acid, the following standard

experimental procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDClIs, or D20 with appropriate pH adjustment). The
choice of solvent will depend on the sample's solubility.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

o Use tetramethylsilane (TMS) as an internal standard (0 ppm).
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay

of 2-5 seconds.

o The solvent signal is typically used for referencing.
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Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium
bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o Data Acquisition:
o Record the spectrum typically in the range of 4000-400 cm~1.

o Perform a background scan of the empty sample compartment or the clean ATR crystal
before scanning the sample.

Mass Spectrometry (MS)

¢ Instrumentation: A mass spectrometer, for example, with Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI).

e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

o Data Acquisition:
o Infuse the sample solution into the ion source.

o Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]* and
common fragments.

o The mass range should be set to scan beyond the expected molecular weight (e.g., 50-
500 m/z).
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Workflow Visualization

The logical flow of spectroscopic analysis for the structural elucidation of a compound like 2-

(piperazin-1-yl)benzoic acid can be visualized as follows:

Compound Synthesis & Purification

Synthesis of 2-(piperazin-1-yl)benzoic acid

Purification (e.g., Recrystallization, Chromatography)

Spectroscopi b alysis
Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
Data Interpretation %Stmci ral Confirmatios

Determine Molecular Weight & Formula

Identify Functional Groups

Elucidate Connectivity & Stereochemistry

Confirm Final Structure

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-

(piperazin-1-yl)benzoic acid. While experimental data for this specific molecule is not readily
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available in the public domain, the predicted data and detailed experimental protocols herein
offer a valuable resource for researchers. By following these methodologies, scientists can
reliably obtain and interpret the necessary spectroscopic data to confirm the structure and
purity of 2-(piperazin-1-yl)benzoic acid and related compounds, facilitating further research
and development in medicinal chemistry and other scientific disciplines.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-(piperazin-1-yl)benzoic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086516#spectroscopic-data-nmr-ir-ms-for-2-
piperazin-1-yl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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